Boc-D-serina

Descripción general

Descripción

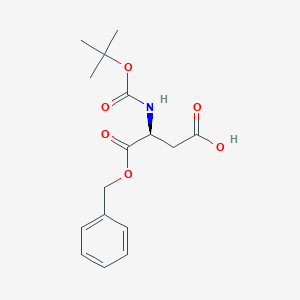

Boc-D-serine is a derivative of D-serine . It is synthesized from glycine or threonine and is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It is used in organic synthesis and can be used to synthesize acetamido-methoxypropionamides .

Synthesis Analysis

Boc-D-serine is synthesized from D-serine, with the amine protected from electrophiles by the tert-butyloxycarbonyl (Boc) group . The enzymes involved in its formation and catabolism are serine racemase (SR) and D-amino acid oxidase (DAAO), respectively .Molecular Structure Analysis

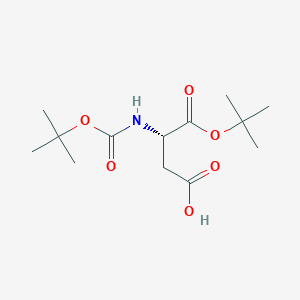

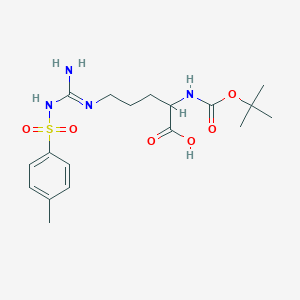

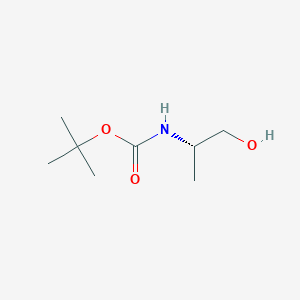

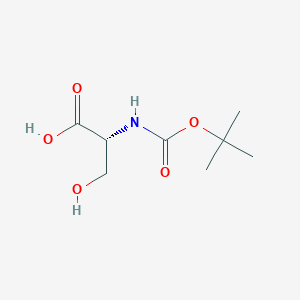

The molecular formula of Boc-D-serine is C8H15NO5 . The molecular weight is 205.21 . It has one defined stereocenter .Chemical Reactions Analysis

Boc-D-serine can be used to synthesize acetamido-methoxypropionamides . It has also been used in combination with DAAO inhibitors in preclinical investigations .Physical And Chemical Properties Analysis

Boc-D-serine is a white powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 385.1±37.0 °C at 760 mmHg, and a flash point of 186.7±26.5 °C . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Síntesis de péptidos

Boc-D-serina: es ampliamente utilizado como un bloque de construcción en la síntesis de péptidos. El grupo terc-butoxicarbonilo (Boc) es un grupo protector común para las aminas en la síntesis orgánica. Es particularmente útil en la síntesis de péptidos, ya que puede eliminarse en condiciones ácidas suaves sin afectar a otros grupos funcionales sensibles en la cadena peptídica .

Síntesis de α-aminoácidos

Este compuesto sirve como material de partida para la síntesis de varios α-aminoácidos. La presencia del grupo Boc permite reacciones selectivas en otros sitios de la molécula, lo que permite la síntesis de una amplia gama de α-aminoácidos con diferentes cadenas laterales .

Agentes de resolución quiral

This compound: puede utilizarse como agente de resolución quiral. Su capacidad para formar diastereómeros con mezclas racémicas permite la separación de enantiómeros, lo cual es crucial en la producción de compuestos enantioméricamente puros para aplicaciones farmacéuticas .

Investigación en neurobiología

En la investigación neurobiológica, This compound se utiliza para estudiar la función y la estructura de los neurotransmisores. Puede actuar como un análogo o inhibidor de los aminoácidos naturales en el cerebro, proporcionando información sobre los procesos de neurotransmisión .

Ciencia de materiales

This compound: también se explora en la ciencia de materiales para el desarrollo de nuevos materiales. Su incorporación a los polímeros puede conducir a materiales con propiedades únicas, como la biodegradabilidad o una mayor resistencia mecánica .

Desarrollo de fármacos

El papel del compuesto en el desarrollo de fármacos es significativo. Puede utilizarse para crear profármacos o ingredientes farmacéuticos activos (API) que tienen propiedades farmacocinéticas mejoradas, como una mayor solubilidad o estabilidad .

Mecanismo De Acción

- As a potent co-agonist at the NMDA receptor, Boc-D-serine modulates NMDA receptor-mediated neurotransmission, synaptic plasticity, and cell migration .

- Boc-D-serine’s role in neurotoxicity and cell migration is also influenced by its NMDA receptor modulation .

- It may also have antidepressant properties and serve as a biomarker for antidepressant response to ketamine .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Boc-D-serine may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOAKXBXYSJBGX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348465 | |

| Record name | Boc-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6368-20-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Boc-D-serine used as a starting material in the synthesis of pharmaceutical compounds?

A1: Boc-D-serine serves as a versatile building block in synthesizing various pharmaceutical compounds. [, ] This is because its structure allows for specific chemical modifications, leading to the creation of diverse molecules with potentially desirable biological activities. For instance, it was used as a key starting material in the enantioselective synthesis of piperidine diamine derivatives, which exhibited potent anti-fXa (Factor Xa) activity. [] This enzyme, Factor Xa, plays a crucial role in the blood coagulation cascade, and inhibiting its activity is a therapeutic strategy for treating thrombotic disorders.

Q2: What are the advantages of using Boc-D-serine in multi-step synthesis compared to unprotected D-serine?

A2: The Boc (tert-butyloxycarbonyl) group in Boc-D-serine acts as a protecting group for the amine functionality. [, ] This protection is crucial during multi-step synthesis for several reasons:

- Chirality Preservation: The Boc group helps maintain the stereochemical integrity of the D-serine chiral center, which is essential for synthesizing enantiomerically pure compounds, as demonstrated in the enantioselective synthesis of the anti-fXa agent. []

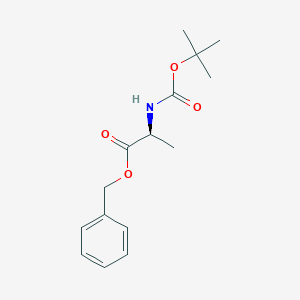

Q3: Can you provide an example of how Boc-D-serine has been used to improve the synthesis of a pharmaceutical compound?

A3: Researchers achieved a significant process improvement in the synthesis of Lacosamide, an antiepileptic drug, by utilizing Boc-D-serine. [] A key intermediate, (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, was synthesized more efficiently and cost-effectively by employing triethylamine and isopropyl chloroformate instead of N-methylmorpholine and DCC, respectively. This optimized synthesis, starting from Boc-D-serine, led to an improved overall yield of Lacosamide (76.0%), highlighting the practical advantages of this protected amino acid in pharmaceutical development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.